![molecular formula C13H13ClN2O3 B2508204 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 338749-84-1](/img/structure/B2508204.png)

2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide" is a chemically synthesized molecule that appears to be related to various research efforts in the synthesis and characterization of acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities have been studied for their potential biological activities and chemical properties.

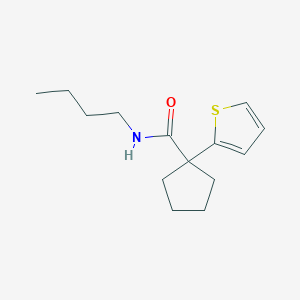

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form heterocyclic compounds such as oxadiazoles . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the use of N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide, which is structurally similar to the compound of interest . The synthesis process is typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed through various spectroscopic techniques. For example, the structure of silaheterocyclic benzoxazasiloles was confirmed by X-ray analysis . Similarly, the synthesized acetamide derivatives in other studies were characterized by LCMS, IR, 1H, and 13C spectroscopies . These techniques provide detailed information about the molecular framework and the substitution patterns on the aromatic rings.

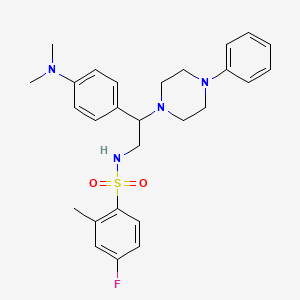

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents and the presence of reactive functional groups. For example, silaheterocyclic compounds can be hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic rings, which can affect the electron density and thus the chemical behavior of the molecule.

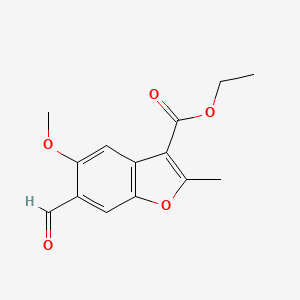

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of heteroatoms, such as oxygen, sulfur, and silicon, within the molecular framework can affect properties like solubility, boiling and melting points, and stability. The substituents on the aromatic rings can also impact the acidity or basicity of the compound. These properties are crucial for determining the compound's suitability for various applications, including its potential biological activity .

科学的研究の応用

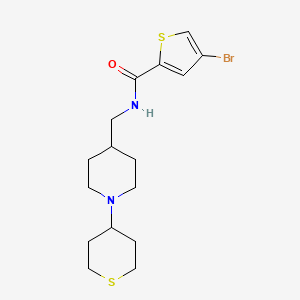

Herbicide Development and Agricultural Applications

Research has demonstrated that derivatives of 2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide, particularly those with isoxazolyl groups, exhibit significant herbicidal activity. These compounds have been effective against various upland weeds, such as barnyard grass, large crabgrass, and slender amaranth, without adversely affecting crops like cotton. This suggests their potential utility in agricultural settings for weed management (Kai et al., 1998).

Comparative Metabolism Studies

Studies have explored the comparative metabolism of chloroacetamide herbicides, including those related to this compound, in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential environmental and health impacts of these herbicides. The metabolism of related compounds like acetochlor and metolachlor in liver microsomes has been extensively studied (Coleman et al., 2000).

Soil Interaction and Efficacy

The interaction of chloroacetamide herbicides with soil and their overall efficacy in agricultural settings have been studied. Research has shown that the presence of wheat straw and irrigation can significantly impact the reception and activity of these herbicides in soil, influencing their effectiveness in controlling weed growth (Banks & Robinson, 1986).

Potential for Anticancer Properties

Exploratory research into novel isoxazole compounds, structurally related to this compound, has indicated potential anticancer properties. These studies involve the synthesis and evaluation of these compounds for their effectiveness against certain types of cancer cells, highlighting a possible avenue for therapeutic application (Vinayak et al., 2014).

Environmental Impact Assessment

Understanding the environmental impact of chloroacetamide herbicides is crucial. Studies have focused on the adsorption, mobility, and efficacy of these compounds in various soil types. These studies help in assessing the environmental risks and the appropriate application strategies to minimize potential negative impacts on ecosystems (Peter & Weber, 1985).

特性

IUPAC Name |

2-chloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-18-10-4-2-9(3-5-10)12-6-11(19-16-12)8-15-13(17)7-14/h2-6H,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDOYZMLPXBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)